molecular formula C18H26N10O7P2 B15193902 Tenofovir alafenamide PMPA impurity CAS No. 1607007-18-0

Tenofovir alafenamide PMPA impurity

Cat. No.: B15193902
CAS No.: 1607007-18-0
M. Wt: 556.4 g/mol
InChI Key: BJZVJNQCJKIBSO-VXGBXAGGSA-N
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Description

Tenofovir alafenamide PMPA impurity is a related compound found in the synthesis and degradation of Tenofovir alafenamide, a prodrug of Tenofovir. Tenofovir alafenamide is used primarily in the treatment of HIV and hepatitis B infections. The impurity, often referred to as Tenofovir dimer, is a byproduct that can arise during the manufacturing process or through degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tenofovir alafenamide involves several steps. Initially, PMPA (9-[®-2-(phosphonomethoxy)propyl]adenine) undergoes a chlorination reaction with agents such as sulfoxide chloride, phosphorus chloride, phosphorus pentachloride, or oxalyl chloride to form PMPA-2Cl. This intermediate then reacts with phenol and L-alanine isopropyl ester in a one-pot method. The reaction is carried out in an organic solvent at temperatures between -30°C to -20°C in the presence of an organic alkali .

Industrial Production Methods

Industrial production of Tenofovir alafenamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize the formation of impurities, including Tenofovir dimer. Purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide and its impurities undergo various chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized derivatives.

    Reduction: Reductive conditions can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Tenofovir alafenamide. These products are often analyzed to understand the stability and degradation pathways of the compound.

Scientific Research Applications

Tenofovir alafenamide PMPA impurity is studied extensively in pharmaceutical research to ensure the safety and efficacy of Tenofovir alafenamide formulations. Its applications include:

    Chemistry: Understanding the impurity profile helps in optimizing synthetic routes and improving the purity of the final product.

    Biology: Studying the biological activity of impurities aids in assessing their potential impact on drug efficacy and safety.

    Medicine: Ensuring low levels of impurities is crucial for patient safety and regulatory compliance.

    Industry: Impurity profiling is essential for quality control and regulatory submissions.

Mechanism of Action

Tenofovir alafenamide exerts its effects by inhibiting viral polymerase, leading to chain termination and inhibition of viral DNA synthesis. The impurity, Tenofovir dimer, does not have significant biological activity but is monitored to ensure it does not affect the drug’s safety profile .

Comparison with Similar Compounds

Similar Compounds

    Tenofovir disoproxil fumarate: Another prodrug of Tenofovir with similar antiviral activity but different pharmacokinetic properties.

    Adefovir dipivoxil: A related nucleotide analog used in the treatment of hepatitis B.

    Lamivudine: A nucleoside analog with activity against HIV and hepatitis B.

Uniqueness

Tenofovir alafenamide is unique due to its improved stability and reduced toxicity compared to Tenofovir disoproxil fumarate. The impurity profile, including Tenofovir dimer, is carefully controlled to ensure the drug’s safety and efficacy .

Properties

CAS No.

1607007-18-0

Molecular Formula

C18H26N10O7P2

Molecular Weight

556.4 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid

InChI

InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1

InChI Key

BJZVJNQCJKIBSO-VXGBXAGGSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O

Origin of Product

United States

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